Cas9-IN-2

CRISPR-Cas9 inhibition Apo-Cas9 binding Small-molecule inhibitor

Cas9-IN-2 (CAS 1030133-34-6) is a small-molecule inhibitor of the Streptococcus pyogenes Cas9 (SpCas9) endonuclease, the core enzymatic component of the CRISPR-Cas9 genome editing system. The compound is reported as a potent Cas9 inhibitor with an IC50 value of 246 μM, functioning via a distinct mechanism of action: direct binding to apo-Cas9 (the unloaded, guide RNA-free form of the enzyme) to prevent the formation of the active Cas9:gRNA ribonucleoprotein complex.

Molecular Formula C21H27N5O4S2
Molecular Weight 477.6 g/mol
Cat. No. B11201327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCas9-IN-2
Molecular FormulaC21H27N5O4S2
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC(=C(N3C)C)S(=O)(=O)NC4=NOC(=C4)C)C
InChIInChI=1S/C21H27N5O4S2/c1-12-6-8-26(9-7-12)21(27)19-14(3)22-20(31-19)16-11-17(15(4)25(16)5)32(28,29)24-18-10-13(2)30-23-18/h10-12H,6-9H2,1-5H3,(H,23,24)
InChIKeyQSKMZIDBARXFNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cas9-IN-2 CRISPR-Cas9 Inhibitor Selection Guide: Comparative Potency and Mechanism Analysis


Cas9-IN-2 (CAS 1030133-34-6) is a small-molecule inhibitor of the Streptococcus pyogenes Cas9 (SpCas9) endonuclease, the core enzymatic component of the CRISPR-Cas9 genome editing system. The compound is reported as a potent Cas9 inhibitor with an IC50 value of 246 μM, functioning via a distinct mechanism of action: direct binding to apo-Cas9 (the unloaded, guide RNA-free form of the enzyme) to prevent the formation of the active Cas9:gRNA ribonucleoprotein complex [1]. This mechanism provides a means for temporal modulation of Cas9 activity, a critical capability for applications requiring precise control over genome editing duration and mitigation of off-target effects.

Why Cas9-IN-2 Cannot Be Directly Substituted with Other Cas9 Inhibitors


Small-molecule inhibitors of SpCas9 are not functionally interchangeable. They exhibit distinct mechanisms of action, divergent potency profiles, and differential effects on nuclease specificity. For instance, Cas9-IN-2 and its analog Cas9-IN-1 both bind apo-Cas9 to prevent gRNA loading, yet their IC50 values differ by approximately 35-fold (246 μM vs. 7.02 μM) . In contrast, the more recently identified inhibitor BRD7586 demonstrates a fundamentally different profile: it is reportedly twofold more potent than previously identified inhibitors and uniquely enhances SpCas9 specificity rather than merely suppressing activity [1]. Additional inhibitors identified through independent screening efforts operate via substrate-competitive mechanisms, PAM-binding site occupation, or sgRNA-targeting [2]. These mechanistic and quantitative divergences preclude simple substitution and necessitate a comparative, evidence-based selection approach based on the specific experimental requirements of the intended genome editing application.

Quantitative Differentiation Evidence for Cas9-IN-2 Selection


Cas9-IN-2 Inhibitory Potency: Direct Comparison with Cas9-IN-1 and Cas9-IN-3

Cas9-IN-2 exhibits an IC50 of 246 μM for inhibition of Cas9 enzymatic activity. When compared to its direct analog Cas9-IN-1, which shares the same apo-Cas9 binding mechanism, Cas9-IN-2 is approximately 35-fold less potent (Cas9-IN-1 IC50 = 7.02 μM). Conversely, Cas9-IN-2 is approximately 8.8-fold more potent than Cas9-IN-3 (IC50 = 28 μM) [1][2]. These quantitative differences establish Cas9-IN-2 as an intermediate-potency tool within this specific analog series, occupying a distinct position in the dose-response landscape that may be advantageous for applications requiring moderate inhibitory activity rather than near-complete enzymatic suppression.

CRISPR-Cas9 inhibition Apo-Cas9 binding Small-molecule inhibitor

Cas9-IN-2 Mechanism: Apo-Cas9 Binding to Prevent gRNA Loading

Cas9-IN-2 exerts its inhibitory effect through direct binding to apo-Cas9, the unloaded form of the enzyme lacking guide RNA. This interaction prevents the subsequent formation of the functional Cas9:gRNA ribonucleoprotein complex . This mechanism is shared with Cas9-IN-1 and Cas9-IN-3 but is distinct from inhibitors such as BRD7586, which operates through an undefined mechanism that reportedly enhances specificity, and from compounds identified in alternative screening campaigns that act via substrate-competitive mechanisms or PAM-binding site occupation [1][2]. The apo-Cas9 targeting mechanism positions Cas9-IN-2 as a tool for intervention at the earliest stage of Cas9 activation—prior to target DNA recognition and cleavage.

Mechanism of action gRNA complex formation Apo-Cas9 targeting

Comparative Selectivity and Off-Target Modulation Profiles

A critical differentiation emerges in the specificity-modulating properties of SpCas9 inhibitors. The small-molecule inhibitor BRD7586 has been reported to enhance SpCas9 specificity, a property not documented for Cas9-IN-2 [1]. Furthermore, a Chinese patent (CN202211275199) describes a class of Cas protein activity inhibitors that reduce SpCas9 off-target cleavage activity in both in vitro and cellular contexts [2]. No peer-reviewed or patent-derived evidence currently demonstrates that Cas9-IN-2 possesses any comparable off-target reduction or specificity-enhancement capability. For applications where minimizing off-target editing is the primary procurement consideration, this evidentiary gap may influence compound selection toward alternatives with documented specificity benefits.

Off-target editing Specificity Selectivity

Optimal Research and Industrial Application Scenarios for Cas9-IN-2


Dose-Dependent Temporal Control of CRISPR-Cas9 Editing in Basic Research

Cas9-IN-2 is most appropriately deployed in basic research settings requiring moderate, titratable inhibition of SpCas9 activity. Its intermediate IC50 of 246 μM—approximately 35-fold less potent than Cas9-IN-1—makes it suitable for dose-response studies where partial suppression of Cas9 activity is desired rather than complete ablation [1]. This application is particularly relevant for studying DNA repair kinetics following Cas9-induced double-strand breaks, as well as for optimizing editing efficiency in systems where over-suppression would confound experimental readouts.

Mechanistic Studies of Cas9 Activation and gRNA Loading

The well-defined mechanism of Cas9-IN-2—binding to apo-Cas9 to prevent Cas9:gRNA complex formation—makes it a valuable tool for investigations focused on the earliest stages of Cas9 activation [1]. Researchers studying the biophysical and structural determinants of gRNA loading, or those probing the conformational transitions between apo-Cas9 and the guide RNA-bound state, can employ Cas9-IN-2 as a chemical probe to trap the enzyme in its unloaded conformation. This mechanistic clarity supports precise experimental design and facilitates interpretation of structure-activity relationships.

Calibration and Validation of High-Throughput Cas9 Activity Assays

Cas9-IN-2 can serve as a reference compound for calibrating and validating high-throughput screening assays designed to identify novel Cas9 inhibitors or characterize Cas9 enzymatic activity [1]. The compound's established IC50 and mechanism provide a benchmark for assay performance, enabling researchers to verify assay sensitivity and reproducibility across experimental runs. This application supports industrial and academic laboratories engaged in drug discovery or CRISPR tool development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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